![molecular formula C15H14FN5O B2996270 6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2415634-78-3](/img/structure/B2996270.png)
6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps. One common method includes the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene in the presence of various halogen derivatives . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine (TEA). The reaction mixture is usually quenched with aqueous HCl, and the organic layer is separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen derivatives in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another benzoxazole derivative with similar pharmacological activities.
N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial properties.
Uniqueness
6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a fluorine atom and a pyridazinyl group enhances its biological activity and selectivity .
Properties
IUPAC Name |
6-fluoro-2-(4-pyridazin-3-ylpiperazin-1-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-11-3-4-12-13(10-11)22-15(18-12)21-8-6-20(7-9-21)14-2-1-5-17-19-14/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDASEBKVAYWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC=C2)C3=NC4=C(O3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
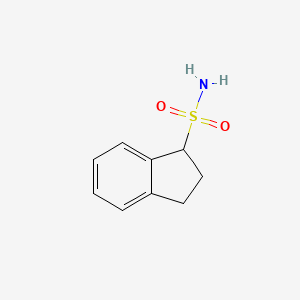
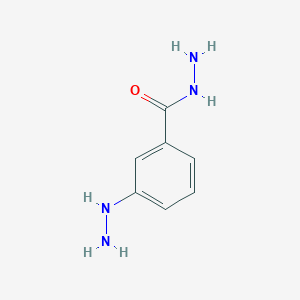
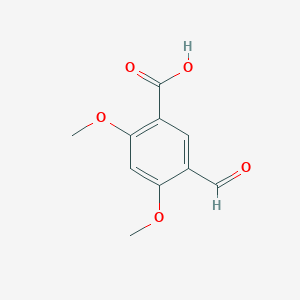
![N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2996197.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide](/img/structure/B2996200.png)

![methyl 3-(10-cyano-11-methyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl)propanoate](/img/structure/B2996202.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2996205.png)
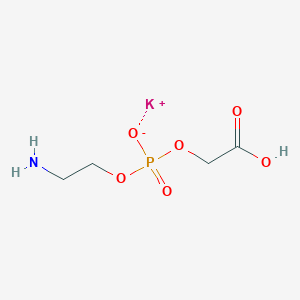


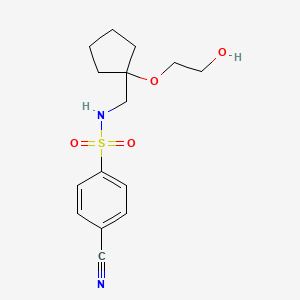
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2996210.png)
